Cas no 97749-24-1 (5-Fluoro-D-tryptophan)

5-Fluoro-D-tryptophan structure
5-Fluoro-D-tryptophan structure
5-Fluoro-D-tryptophan
97749-24-1
C11H11FN2O2
222.215646028519
MFCD06797666
801346

5-Fluoro-D-tryptophan Properties

Names and Identifiers

    • D-Tryptophan, 5-fluoro-
    • 5-Fluoro-D-tryptophan
    • D-5-Fluorotryptophan
    • 5-Fluoro-D-tryptophan (ACI)
    • D
    • (2R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
    • +Expand
    • MFCD06797666
    • INPQIVHQSQUEAJ-SECBINFHSA-N
    • 1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
    • C(C1=CNC2C=CC(=CC1=2)F)[C@@H](N)C(=O)O

Computed Properties

  • 3
  • 4
  • 3
  • 16
  • 275
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • Slightly soluble (4.4 g/l) (25 º C),
  • 1.442±0.06 g/cm3 (20 ºC 760 Torr),

5-Fluoro-D-tryptophan Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IKFW-250mg
D-Tryptophan, 5-fluoro-
97749-24-1 95%
250mg
$271.00 2024-04-19
A2B Chem LLC
AI65500-100mg
5-Fluoro-d-tryptophan
97749-24-1 ≥ 98% (Chiral HPLC)
100mg
$112.00 2024-07-18
Aaron
AR00IKO8-250mg
D-Tryptophan, 5-fluoro-
97749-24-1 97%
250mg
$163.00 2024-07-18
abcr
AB509944-100 mg
5-Fluoro-D-tryptophan
97749-24-1
100MG
€163.00 2022-06-09
Alichem
A199007454-5g
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
5g
$2437.46 2023-08-31
Ambeed
A417069-1g
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
1g
$417.0
Apollo Scientific
PC904537-250mg
5-Fluoro-D-tryptophan
97749-24-1 97%
250mg
£270.00 2024-05-24
Chemenu
CM148898-1g
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
1g
$400
eNovation Chemicals LLC
Y1252299-100mg
D-Tryptophan, 5-fluoro-
97749-24-1 í¦98%(HPLC,Chiralpurity)
100mg
$310 2023-05-17
TRC
F870075-10mg
5-Fluoro-D-tryptophan
97749-24-1
10mg
$ 50.00 2022-06-04

5-Fluoro-D-tryptophan Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
1.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, China, 1987, 30(1), 13-21

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, China, 1987, 30(1), 13-21

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ,  Sodium ethoxide Solvents: Ethanol ;  0 - 20 °C; 20 h, 20 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
Reference
Preparation method of halotryptophan
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  -5 °C; 4 h, rt
2.1 Reagents: Dimethyl sulfate ,  Sodium ethoxide Solvents: Ethanol ;  0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
Reference
Preparation method of halotryptophan
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
3.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
5.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Benzene
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
4.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
6.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water ;  12 h, pH 7.5, rt
1.2 Reagents: Methanol ;  rt
Reference
Enzymatic production D-tryptophan and substituted D-tryptophans using nonribosomal peptide synthetase IvoA
, World Intellectual Property Organization, , ,

5-Fluoro-D-tryptophan Raw materials

5-Fluoro-D-tryptophan Preparation Products

5-Fluoro-D-tryptophan Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97749-24-1)5-Fluoro-D-tryptophan
A1195458
99%
250mg
204.0